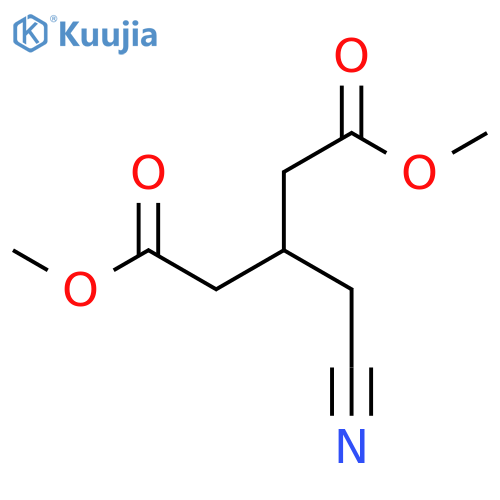Cas no 1709-26-8 (Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester)

1709-26-8 structure
商品名:Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester
Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester 化学的及び物理的性質
名前と識別子
-
- Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester
- dimethyl 3-(cyanomethyl)pentanedioate
- BS-25096
- 1709-26-8
- 3-cyanomethyl-pentanedioic acid dimethyl ester
- QFNGGPKUZJTFBS-UHFFFAOYSA-N
- SCHEMBL1762805
- 1,5-DIMETHYL 3-(CYANOMETHYL)PENTANEDIOATE
- DTXSID60733201
- Dimethyl3-(cyanomethyl)pentanedioate
-
- インチ: InChI=1S/C9H13NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h7H,3,5-6H2,1-2H3
- InChIKey: QFNGGPKUZJTFBS-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CC(CC#N)CC(=O)OC
計算された属性
- せいみつぶんしりょう: 199.08449
- どういたいしつりょう: 199.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 7
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 76.4Ų
じっけんとくせい
- PSA: 76.39
Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM344245-1g |
1,5-Dimethyl 3-(cyanomethyl)pentanedioate |
1709-26-8 | 95%+ | 1g |
$286 | 2023-02-02 | |
| Chemenu | CM344245-5g |
1,5-Dimethyl 3-(cyanomethyl)pentanedioate |
1709-26-8 | 95%+ | 5g |
$1029 | 2023-02-02 | |
| 1PlusChem | 1P0078M5-1g |
Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester |
1709-26-8 | 95% | 1g |
$239.00 | 2025-02-21 | |
| A2B Chem LLC | AD36957-1g |
1,5-Dimethyl 3-(cyanomethyl)pentanedioate |
1709-26-8 | 95% | 1g |
$228.00 | 2024-04-20 | |
| 1PlusChem | 1P0078M5-5g |
Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester |
1709-26-8 | 95% | 5g |
$841.00 | 2025-02-21 | |
| A2B Chem LLC | AD36957-5g |
1,5-Dimethyl 3-(cyanomethyl)pentanedioate |
1709-26-8 | 95% | 5g |
$793.00 | 2024-04-20 |
Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
1709-26-8 (Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester) 関連製品
- 3009-88-9(Pentanoic acid,5-cyano-, methyl ester)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
